molecular formula C9H7N3O2 B12357610 4-oxo-6H-quinazoline-6-carboxamide

4-oxo-6H-quinazoline-6-carboxamide

Cat. No.: B12357610
M. Wt: 189.17 g/mol
InChI Key: AGFXMCDZDUXXJG-UHFFFAOYSA-N
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Description

4-Oxo-6H-quinazoline-6-carboxamide is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-6H-quinazoline-6-carboxamide typically involves the reaction of anthranilic acid with formamide under specific conditions. The process can be summarized as follows:

    Anthranilic Acid Reaction: Anthranilic acid is treated with formamide, leading to the formation of 4-oxo-3,4-dihydroquinazoline.

    Oxidation: The intermediate is then oxidized to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-6H-quinazoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in acidic or alkaline conditions to form different derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of functionalized quinazoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in alkaline medium.

    Reduction: Hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution using alkyl halides.

Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with potential biological activities .

Scientific Research Applications

4-Oxo-6H-quinazoline-6-carboxamide has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 4-oxo-6H-quinazoline-6-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-Oxo-6H-quinazoline-6-carboxamide can be compared with other quinazoline derivatives:

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

4-oxo-6H-quinazoline-6-carboxamide

InChI

InChI=1S/C9H7N3O2/c10-8(13)5-1-2-7-6(3-5)9(14)12-4-11-7/h1-5H,(H2,10,13)

InChI Key

AGFXMCDZDUXXJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=O)C2=CC1C(=O)N

Origin of Product

United States

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